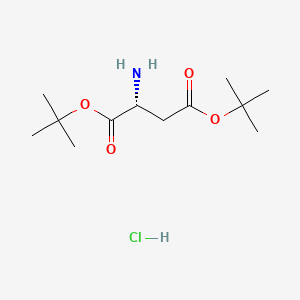

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2R)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZIMQSYQDAHB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692804 | |

| Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135904-71-1 | |

| Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Syn-Thesis: A Technical Guide to (R)-Di-tert-butyl 2-aminosuccinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a protected form of D-aspartic acid, its unique stereochemistry and orthogonally protected functional groups offer synthetic chemists precise control in the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, beginning with its fundamental identification and physicochemical properties, including its definitive CAS Number: 135904-71-1 [1][2]. It further details a robust laboratory-scale synthesis, outlines critical analytical methods for quality control, and discusses its strategic applications in the synthesis of peptidomimetics and other therapeutic agents. The content herein is curated to provide both foundational knowledge and actionable protocols for professionals engaged in cutting-edge drug discovery and development.

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and pharmacokinetic profiles[3][4]. Amino acids, as the fundamental constituents of life, are intrinsically chiral and serve as a rich source of stereochemically defined starting materials[].

This compound, a derivative of the non-proteinogenic D-aspartic acid, is a prime example of a high-value chiral intermediate. The 'unnatural' D-configuration provides a strategic advantage in drug design, often imparting enhanced metabolic stability to peptide-based drugs by rendering them resistant to cleavage by endogenous proteases. The presence of two tert-butyl ester groups offers robust protection of the carboxylic acid functionalities under a wide range of reaction conditions, while the free amine, presented as a stable hydrochloride salt, provides a reactive handle for subsequent synthetic transformations. This combination of features makes it an indispensable tool for constructing molecules with precisely controlled stereochemistry and functionality.

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible synthesis.

-

Compound Name: this compound

-

Synonyms: D-Aspartic acid 1,4-di-tert-butyl ester hydrochloride, H-D-Asp(OtBu)-OtBu·HCl[2]

-

Molecular Formula: C₁₂H₂₄ClNO₄

-

Molecular Weight: 281.78 g/mol

Chemical Structure:

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| Appearance | White to off-white crystalline powder | Typical for amino acid salts[6][7] |

| Solubility | Soluble in water, methanol, DMSO. Poorly soluble in non-polar organic solvents like diethyl ether and hexanes. | The hydrochloride salt form enhances polarity and solubility in protic solvents.[8] |

| Melting Point | ~190-200 °C (decomposes) | Expected range for a protected amino acid hydrochloride salt. |

| Stability | Stable under standard laboratory conditions. Hygroscopic. Store in a cool, dry place under inert atmosphere. | The ester groups are sensitive to strong acid/base, and the salt form can attract moisture. |

Synthesis and Mechanistic Rationale

The preparation of this compound involves the protection of both carboxylic acid groups of D-aspartic acid as tert-butyl esters. This transformation is typically achieved via acid-catalyzed transesterification[9].

Causality Behind Experimental Choices:

-

tert-Butyl Esters: These bulky ester groups are chosen for their exceptional stability across a wide range of synthetic conditions, including catalytic hydrogenation, mild base, and nucleophilic attack. Their primary utility lies in their selective removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which proceeds via a stable tertiary carbocation mechanism, ensuring that other sensitive functionalities (like peptide bonds) remain intact.

-

Hydrochloride Salt: The final product is isolated as a hydrochloride salt. This serves multiple purposes: it imparts high crystallinity, which facilitates purification by filtration and removal of non-basic impurities; it enhances shelf-life and handling stability by protecting the free amine from atmospheric carbon dioxide and oxidative degradation; and it ensures the compound is a well-behaved, non-volatile solid.

Detailed Laboratory Protocol: Synthesis from D-Aspartic Acid

This protocol describes a common method for the di-esterification of D-aspartic acid.

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a pressure vessel, add D-aspartic acid (1 equiv.) and dioxane. Cool the suspension to -10 °C.

-

Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equiv.) to the stirred suspension.

-

Esterification: Seal the vessel. Carefully condense isobutylene (4-5 equiv.) into the vessel. Allow the reaction to warm to room temperature and stir for 48-72 hours. The internal pressure will increase as the isobutylene warms.

-

Workup - Quenching and Neutralization: Cool the vessel, vent excess isobutylene, and transfer the reaction mixture to a separatory funnel. Carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification of Free Amine: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude di-tert-butyl ester as an oil.

-

Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. To this solution, add a 4M solution of HCl in dioxane dropwise with vigorous stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

-

Final Processing: Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the final product.

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of the chiral building block is a non-negotiable prerequisite for its use in drug synthesis.

Table 2: Key Analytical Specifications and Methods

| Parameter | Method | Expected Result / Specification | Rationale |

| Identity | ¹H NMR | Spectrum consistent with the proposed structure. Characteristic peaks for tert-butyl protons (~1.5 ppm, 18H) and backbone protons. | Confirms the molecular structure and successful esterification. |

| Identity | Mass Spec (ESI+) | [M+H]⁺ peak at m/z 246.17 | Confirms the molecular weight of the free amine cation. |

| Purity | HPLC/UPLC | ≥98% | Quantifies the presence of residual starting material or byproducts. |

| Enantiomeric Purity | Chiral HPLC | ≥99% e.e. (enantiomeric excess) | Critical for ensuring the final drug substance is stereochemically pure. |

| Residual Solvent | ¹H NMR / GC | Conforms to ICH guidelines | Ensures no harmful solvents from the synthesis remain in the final product. |

Protocol 1: ¹H NMR for Structural Verification

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Analysis:

-

δ ~8.6 (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

-

δ ~4.4 (t, 1H): The α-proton (CH).

-

δ ~3.0 (m, 2H): The β-protons (-CH₂-).

-

δ ~1.45 (s, 18H): The two equivalent tert-butyl groups (-C(CH₃)₃).

-

Note: Peak positions can shift based on solvent and concentration.

-

Protocol 2: Chiral HPLC for Enantiomeric Purity

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.

-

Detection: UV at 210 nm.

-

Procedure: Inject a solution of the sample. The (R)- and (S)-enantiomers will elute at different retention times.

-

Calculation: Enantiomeric excess (% e.e.) is calculated as: [((Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)) * 100].

Applications in Drug Development

This compound is primarily used as a constrained scaffold in the synthesis of peptidomimetics and complex small molecules.

-

Peptidomimetics: By incorporating this D-amino acid derivative into a peptide sequence, researchers can introduce a specific conformational bend or turn. This is crucial for mimicking the secondary structure of natural peptides (like β-turns) that are responsible for binding to biological targets. The D-configuration protects the resulting peptide bond from enzymatic degradation, thereby increasing the drug's in vivo half-life.

-

Synthesis of Inhibitors: It is a common starting material for the synthesis of protease and integrase inhibitors, where the aspartic acid side chain is crucial for chelating metal ions in the enzyme's active site.

-

Chiral Ligands: The molecule can be further elaborated into chiral ligands for asymmetric catalysis, leveraging its well-defined stereocenter to control the stereochemical outcome of other reactions.

Diagram: Incorporation into a Peptide Backbone

Caption: Schematic of the title compound's integration into a peptide.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.

-

Safety: The compound is an irritant. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined stereochemistry, coupled with a versatile and orthogonal protection strategy, provides chemists with a reliable and powerful building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and strategic deployment in the laboratory.

References

- Alchem.Pharmtech. (n.d.). CAS 135904-71-1 | this compound.

- ChemicalBook. (n.d.). 135904-71-1(HD-Asp(OtBu)-OtBu · HCl).

-

PubChem. (n.d.). (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride. Retrieved from [Link]

- BOC Sciences. (n.d.). The Criticality of Chirality: Amino Acid Derivatives in Modern Synthesis.

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Pham-Huy, L. A., He, H., & Pham-Huy, C. (2008). Chiral Drugs: An Overview. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2004000784A1 - Preparation of protected amino acids.

-

RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]

-

Kaczmarek, L. S. (2020). An improved process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride. ResearchGate. Retrieved from [Link]

-

precisionFDA. (n.d.). tert-Butyl N-[(1R,2R,5S)-2-[[2-[(5-chloro-2-pyridinyl)amino] -. Retrieved from [Link]

-

SciSpace. (n.d.). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Retrieved from [Link]

-

Docta Complutense. (n.d.). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-Butylhydroquinone. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Di-tert-butylhydroquinone. Retrieved from [Link]nlm.nih.gov/compound/2374)

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 135904-71-1 CAS Manufactory [m.chemicalbook.com]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. Tert-Butylhydroquinone | C10H14O2 | CID 16043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Di-tert-butylhydroquinone | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-Di-tert-butyl 2-aminosuccinate hydrochloride

Abstract

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is a pivotal building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. As a protected derivative of D-aspartic acid, its unique structural features—namely the two tert-butyl ester groups—offer significant advantages in complex molecular construction. The tert-butyl esters provide robust protection of the carboxylic acid functionalities under a variety of reaction conditions, yet can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and strategic applications of this compound for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound, also known by its synonym H-D-Asp(OtBu)-OtBu·HCl, is the hydrochloride salt of the di-tert-butyl ester of D-aspartic acid. The presence of the bulky tert-butyl groups sterically hinders nucleophilic attack and prevents unwanted side reactions at the carboxylic acid positions during synthetic sequences.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄ClNO₄ | [1][2][3] |

| Molecular Weight | 281.78 g/mol | [1] |

| CAS Number | 135904-71-1 | [1][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Purity (Typical) | ≥98% (HPLC) | [6] |

Synthesis and Manufacturing

The synthesis of this compound primarily involves the esterification of D-aspartic acid. The core principle of this process is the acid-catalyzed reaction of the carboxylic acid groups with a tert-butyl source.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

General Synthesis Protocol

This protocol outlines a generalized procedure for the synthesis of di-tert-butyl aspartate hydrochloride. The choice of tert-butyl source (isobutylene or tert-butanol) and the specific acid catalyst can be adapted based on laboratory capabilities and desired scale.

Materials:

-

D-Aspartic Acid

-

Dioxane or Dichloromethane (solvent)

-

Isobutylene or tert-Butanol

-

Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA) or sulfuric acid)

-

Hydrochloric acid solution (e.g., 4M in dioxane)

-

Sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Suspend D-aspartic acid in a suitable solvent such as dioxane or dichloromethane in a pressure-rated vessel.

-

Catalyst Addition: Add a catalytic amount of a strong acid like PTSA or sulfuric acid to the suspension.

-

Esterification: Introduce the tert-butyl source. If using isobutylene, it is typically bubbled into the reaction mixture under pressure. If using tert-butanol, it is added directly to the mixture. The reaction is then stirred at room temperature or with gentle heating for several days, with progress monitored by a suitable technique like TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is carefully neutralized with a sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Isolation of Free Base: The solvent is removed under reduced pressure to yield the crude (R)-Di-tert-butyl 2-aminosuccinate as a free base.

-

Salt Formation: The crude free base is dissolved in a dry organic solvent like diethyl ether or ethyl acetate. The solution is cooled, and a stoichiometric amount of hydrochloric acid solution (e.g., 4M HCl in dioxane) is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic large singlet integrating to 18 protons around 1.4-1.5 ppm, corresponding to the two equivalent tert-butyl groups. The protons of the aspartic acid backbone (the α-proton and the two β-protons) will appear as multiplets at different chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, in addition to the carbonyl carbons and the α- and β-carbons of the amino acid backbone.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and, crucially, the enantiomeric excess of the product.

General Purity Analysis Protocol:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) is commonly used.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is standard for compounds lacking a strong chromophore.

-

Expected Result: A single major peak corresponding to the product, with purity typically exceeding 98%.

Enantiomeric Purity Analysis: To confirm the stereochemical integrity, a chiral HPLC method is required. This often involves derivatization of the amino group with a chiral reagent followed by separation on a standard reversed-phase column, or direct separation on a chiral stationary phase.

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-aspartic acid residues into a peptide chain.

The Role of tert-Butyl Protecting Groups

The tert-butyl esters serve as orthogonal protecting groups in standard Fmoc-based SPPS. They are stable to the basic conditions (typically piperidine in DMF) used for the removal of the Fmoc group from the N-terminus of the growing peptide chain. This stability is crucial for preventing the formation of undesired side products.

Deprotection Strategy

The tert-butyl ester groups are cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The mechanism involves protonation of the ester oxygen followed by elimination of isobutylene, which is a volatile gas.

Caption: Role of H-D-Asp(OtBu)-OtBu·HCl in Fmoc-SPPS.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: As a hydrochloride salt of an amino acid ester, it is acidic and can be corrosive. In case of contact, rinse the affected area thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential hydrolysis of the ester groups.[7]

Conclusion

This compound is an indispensable reagent for the synthesis of peptides and complex organic molecules containing D-aspartic acid. Its robust tert-butyl protecting groups, which are stable under basic conditions but readily cleaved by acid, make it highly compatible with modern synthetic strategies, particularly Fmoc-based solid-phase peptide synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in research and development.

References

-

Molekula. This compound. [Link]

-

Amazon. This compound, min 98%, 1 gram. [Link]

-

Otto Chemie Pvt. Ltd. L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC). [Link]

-

The Royal Society of Chemistry. Supporting Information: L-Aspartate Links for Stable Sodium Metal-Organic Frameworks. [Link]

-

Agilent. Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution Safety Data Sheet. [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]

-

Mondal, et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 7273–7280. [Link]

- Google Patents. Production of tertiary butyl ester of amino acid and its hydrochloride.

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]

-

PubChem. D-aspartic acid di-t-butyl ester. [Link]

-

ResearchGate. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. [Link]

-

ResearchGate. HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. [Link]

-

Otto Chemie Pvt. Ltd. L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 6. L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC) 1791-13-5 manufacturers in India | L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC) - India with worldwide shipping [ottokemi.com]

- 7. chemimpex.com [chemimpex.com]

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Di-tert-butyl 2-aminosuccinate hydrochloride

Introduction: A Versatile Chiral Building Block

This compound, also known by synonyms such as D-Aspartic acid 1,4-di-tert-butyl ester hydrochloride and H-D-Asp(OtBu)-OtBu·HCl, is a pivotal chiral building block in modern organic and medicinal chemistry.[1] Its structure incorporates the D-enantiomer of aspartic acid, where both carboxylic acid functionalities are protected as tert-butyl esters. This protection strategy is fundamental to its utility, rendering the carboxyl groups unreactive under conditions typically used for peptide coupling, thus preventing unwanted side reactions.[2]

The incorporation of D-amino acids into peptide chains is a critical strategy in drug development for enhancing metabolic stability and modulating biological activity.[3][4] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives. This guide offers a comprehensive examination of the core physical, chemical, and analytical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and formulation. The data for this compound are summarized below. It is important to note that while some specific data points are reported for the corresponding L-enantiomer, key physical properties such as molecular weight and melting point are identical for both enantiomers. The distinguishing feature is the sign of the specific optical rotation.

| Property | Value | Source(s) |

| CAS Number | 135904-71-1 | [1][5] |

| Molecular Formula | C₁₂H₂₃NO₄·HCl | [1] |

| Molecular Weight | 281.78 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder or solid. | [2][7] |

| Melting Point | 150 °C (with decomposition). Note: Reported for the L-isomer. | [7] |

| Solubility | Soluble in methanol and other polar organic solvents. | [2][7][8] |

| Specific Optical Rotation | [α]²⁰/D ≈ -6.0° to -8.0° (c=1, MeOH). Note: Based on the reported value of +6.0° to +8.0° for the (S)-enantiomer. | [7] |

Structural & Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Signals)

A proton NMR spectrum would be expected to show the following key resonances:

-

δ ≈ 1.4-1.5 ppm (s, 18H): A large, sharp singlet corresponding to the eighteen equivalent protons of the two tert-butyl (–C(CH₃)₃) groups. This signal is a hallmark of this protecting group.

-

δ ≈ 3.0-3.5 ppm (m, 2H): A multiplet corresponding to the diastereotopic protons of the methylene group (–CH₂–) in the succinate backbone.

-

δ ≈ 4.0-4.5 ppm (m, 1H): A multiplet for the α-proton (–CH–) at the chiral center.

-

δ ≈ 8.0-9.0 ppm (br s, 3H): A broad singlet corresponding to the protons of the ammonium group (–NH₃⁺). The chemical shift and broadness can vary significantly with solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Expected Signals)

A carbon-13 NMR spectrum would provide further structural confirmation:

-

δ ≈ 28 ppm: A strong signal for the methyl carbons of the tert-butyl groups.

-

δ ≈ 40-50 ppm: Signals for the sp³ hybridized carbons of the succinate backbone (α-CH and β-CH₂).

-

δ ≈ 80-85 ppm: Signals for the quaternary carbons of the tert-butyl ester groups.

-

δ ≈ 168-172 ppm: Two distinct signals for the carbonyl carbons of the ester groups.

Analytical Workflows & Experimental Protocols

Ensuring the identity, purity, and chiral integrity of the starting material is paramount for reproducible and successful synthetic outcomes. The following protocols outline standard procedures for the characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound as an indicator of purity.

Methodology:

-

Ensure the melting point apparatus is calibrated.

-

Load a small, dry sample of the crystalline powder into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~150 °C).

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

-

Causality: A pure crystalline solid will have a sharp melting range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Observation of decomposition (e.g., darkening) is also a key characteristic.

Protocol 2: Specific Optical Rotation Measurement

Objective: To confirm the absolute stereochemistry ((R)-enantiomer) and assess chiral purity.

Methodology:

-

Prepare a solution of the compound in methanol at a precise concentration (c), typically 1 g/100 mL (c=1).

-

Calibrate the polarimeter using a blank solvent cell (methanol).

-

Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specified temperature (e.g., 20 °C) using the sodium D-line (589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

-

Causality: The sign of the rotation is a fundamental physical property of a chiral molecule. A negative value is expected for the (R)-enantiomer, directly opposing the positive value of its (S)-enantiomer.[10] The magnitude of the rotation is directly proportional to the enantiomeric excess (e.e.). A value significantly lower than the literature standard indicates the presence of the (S)-enantiomer as an impurity.

Protocol 3: Chiral Purity Analysis by HPLC

Objective: To accurately quantify the enantiomeric excess (e.e.) of the compound.

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak® or Lux® series) are often effective for separating amino acid derivatives.[11]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol, is typically used for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210-220 nm). The (R)- and (S)-enantiomers will elute at different retention times.

-

Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] × 100 .

-

Causality: Chiral stationary phases contain a single enantiomer of a chiral selector covalently bonded to the support. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.[12]

Stability, Storage, and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13] It is recommended to keep it refrigerated at 0-10 °C for short-term storage and at -20 °C for long-term storage to minimize hydrolysis of the tert-butyl esters.[7][8]

-

Stability: The tert-butyl ester groups are labile under strongly acidic conditions and will hydrolyze to release isobutylene and the corresponding carboxylic acid. The compound is also noted to be heat-sensitive and may decompose upon melting.[7]

-

Safe Handling: this compound is classified as an irritant. It can cause skin irritation and serious eye damage.[14] May cause respiratory irritation upon inhalation.[13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

References

- Alchem.Pharmtech. CAS 135904-71-1 | (R)

- ChemicalBook. 135904-71-1(H-D-Asp(OtBu)-OtBu · HCl).

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- Santa Cruz Biotechnology.

- PubChem. (R)

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Chiral Separation of Aspartic Acid by Thin-Layer Chrom

- ResearchGate. Chiral recognition and purity analysis of an aspartic acid enantiomeric....

- Fisher Scientific.

- Benchchem. (S)

- YAKHAK HOEJI.

- Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10).

- Request PDF.

- BOC Sciences. L-Aspartic acid di-tert-butyl ester hydrochloride - (CAS 1791-13-5) - Amino Acids.

- Google Patents.

- CymitQuimica. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochloride.

- PMC - NIH. Metabolically Stable tert-Butyl Replacement.

- UT Southwestern Medical Center.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- TCI Chemicals. Di-tert-butyl-2,2 - 1H-NMR.

- TCI Chemicals.

- PMC - PubMed Central. Drug discovery and development: Role of basic biological research. (2017-11-11).

- ResearchGate. Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.

- TCI Chemicals.

Sources

- 1. 135904-71-1 CAS Manufactory [m.chemicalbook.com]

- 2. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Di-tert-butyl L-Aspartate Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Solubility Profile of (R)-Di-tert-butyl 2-aminosuccinate hydrochloride: A Technical Guide to Experimental Determination and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is a crucial chiral building block and intermediate in synthetic organic chemistry, particularly in the synthesis of peptides and complex pharmaceutical agents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring batch-to-batch consistency. Due to the limited availability of public, quantitative solubility data for this specific reagent, this guide serves as a comprehensive technical resource for researchers. It outlines the fundamental physicochemical principles governing the solubility of this molecule and provides detailed, field-proven experimental protocols for accurately determining its thermodynamic solubility. By equipping scientists with both the theoretical framework and practical methodologies, this document aims to empower informed decision-making in process development and scale-up operations.

Introduction: The Significance of Solubility for a Key Synthetic Intermediate

This compound (CAS 135904-71-1) is a protected form of D-aspartic acid, a non-proteinogenic amino acid.[1][2] The two tert-butyl ester groups protect the carboxylic acid functionalities, while the hydrochloride salt ensures the stability and enhances the handling characteristics of the primary amine. This structure makes it an invaluable intermediate in multi-step syntheses where controlled, sequential reactions are necessary.[3][4]

The solubility of such an intermediate is not a trivial parameter; it is a critical process variable that dictates:

-

Reaction Kinetics: The rate and completion of a reaction often depend on the concentration of the reactants in solution.

-

Purification Efficiency: Solubility differences are the foundation of purification techniques like crystallization and precipitation.

-

Process Safety and Handling: Understanding solubility prevents issues like precipitation in transfer lines or reactors.

-

Analytical Method Development: Preparing accurate standard solutions is essential for quantification by methods like HPLC.

This guide provides the necessary protocols to generate a reliable and comprehensive solubility profile for this compound, moving beyond qualitative descriptors to quantitative, actionable data.

Physicochemical Profile and Its Implications

To understand the solubility behavior of this compound, we must first examine its structural features and predicted physicochemical properties. As enantiomers, the R- and L-isomers share identical physical properties, with the exception of optical rotation. Therefore, data from the more commonly cited L-isomer (CAS 1791-13-5) can be used to inform our expectations.[3][5][6]

Table 1: Physicochemical Properties of Di-tert-butyl 2-aminosuccinate hydrochloride Isomers

| Property | Value | Source / Isomer | Implications for Solubility |

| CAS Number | 135904-71-1 | [1] / R-Isomer | Unique identifier for the target compound. |

| Molecular Formula | C₁₂H₂₄ClNO₄ | [1][3] / Both | Indicates a relatively small molecule with heteroatoms capable of hydrogen bonding. |

| Molecular Weight | 281.78 g/mol | [3][5] / Both | Used for converting mass-based solubility (mg/mL) to molarity (mol/L). |

| Melting Point | 150-155 °C | [3][6] / L-Isomer | A relatively high melting point suggests a stable crystal lattice, which requires significant energy to overcome during dissolution. |

| Predicted XLogP3 | ~2.9 | [1] / R-Isomer | Suggests the neutral free base is moderately lipophilic. |

| Predicted LogP | ~1.8 | [5] / L-Isomer | Indicates the neutral free base has a balance of hydrophilic and lipophilic character. |

| Topological Polar Surface Area (TPSA) | 78.6 Ų | [1][5] / Both | The polar surface area, arising from the oxygen and nitrogen atoms, contributes to interactions with polar solvents. |

Expert Analysis: The molecule's structure presents a duality. The hydrochloride salt of the primary amine provides a charged, ionic center (R-NH₃⁺Cl⁻) that strongly favors interaction with polar protic solvents like water and alcohols. Conversely, the two bulky, nonpolar tert-butyl groups create significant lipophilic character, driving solubility in nonpolar organic solvents. This amphiphilic nature means its solubility will be highly sensitive to the solvent environment. The key determinant of its aqueous solubility will be the pH of the solution, which controls the ionization state of the amine group.

Theoretical Framework: Key Factors Governing Solubility

Understanding the "why" behind solubility is crucial for troubleshooting and optimization. For an amine hydrochloride, the following factors are dominant:

-

-

At pH < pKa: The amine is predominantly in its protonated, cationic form (R-NH₃⁺). This ionic species is well-solvated by water molecules, leading to higher aqueous solubility.

-

At pH > pKa: The amine deprotonates to its neutral, free base form (R-NH₂). The loss of the ionic charge and the dominance of the lipophilic tert-butyl groups will cause a dramatic decrease in aqueous solubility.

-

-

Solvent Polarity: The "like dissolves like" principle is a guiding tenet.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be effective solvents. They can engage in strong ion-dipole interactions with the R-NH₃⁺Cl⁻ salt and act as both hydrogen bond donors and acceptors.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): While polar, these solvents may be less effective at solvating the ionic salt compared to protic solvents. It is a common observation that hydrochloride salts can have limited solubility in pure DMSO.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The ionic nature of the hydrochloride salt will make it poorly soluble in these solvents. The neutral free base form, however, would be expected to be much more soluble.

-

-

Temperature: For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature. This is because thermal energy is required to overcome the crystal lattice energy of the solid. However, this is not universal and must be determined experimentally.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is universally recognized as the "gold standard" for determining thermodynamic (equilibrium) solubility.[5] It is reliable, accurate, and directly measures the point at which a solution is saturated in the presence of excess solid.

Causality Behind the Protocol Design

This protocol is designed to achieve a true thermodynamic equilibrium between the dissolved solute and the undissolved solid. Agitation ensures maximum surface area contact for dissolution, a controlled temperature ensures reproducibility, and the extended equilibration time allows the system to reach its lowest energy state. Phase separation is critical to ensure only the saturated solution is analyzed.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol). "Excess" means enough solid remains undissolved at the end of the experiment. A starting point of ~10-20 mg/mL is often sufficient.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particulates. This step is critical to avoid artificially high results.

-

Sample Preparation for Analysis: Accurately dilute the clear, filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (see Section 5).

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in both mg/mL and mol/L.

Workflow Visualization

Below is a diagram illustrating the shake-flask solubility determination workflow.

Caption: Shake-Flask Method Workflow.

Protocol for Quantitative Analysis via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for quantifying the concentration of the dissolved compound. Since the target molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) where the ester carbonyls absorb is a viable strategy.

Causality Behind the Protocol Design

This method uses reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds. A C18 column provides a nonpolar stationary phase that retains the analyte based on its lipophilicity. The mobile phase (a mixture of aqueous buffer and organic solvent) is optimized to achieve good peak shape and a reasonable retention time. UV detection is chosen for its simplicity and reliability.

Step-by-Step Analytical Protocol

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This is a generic starting point and must be optimized).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform a serial dilution to create a series of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (Section 4).

-

Concentration Determination: Use the peak area of the sample and the calibration curve equation to determine the concentration in the diluted sample.

Analytical Workflow Visualization

Caption: HPLC-UV Quantification Workflow.

Data Interpretation and Building a Solubility Profile

A single solubility value is useful, but a comprehensive profile across multiple relevant solvents provides a much richer understanding for process development. The data generated should be compiled into a clear, comparative format.

Table 2: Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Observations |

| Deionized Water | 25 | [Experimental Data] | [Calculated Data] | [e.g., pH of saturated solution] |

| 0.1 M HCl | 25 | [Experimental Data] | [Calculated Data] | |

| pH 7.4 PBS | 25 | [Experimental Data] | [Calculated Data] | |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] | |

| Methanol | 25 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Calculated Data] | |

| Toluene | 25 | [Experimental Data] | [Calculated Data] | |

| [Other Solvents] | [Other Temps] | [Experimental Data] | [Calculated Data] |

Conclusion

While readily available quantitative solubility data for this compound is scarce, a robust and reliable solubility profile can be generated through systematic experimental work. The compound's amphiphilic character, stemming from its ionic hydrochloride group and lipophilic tert-butyl esters, dictates a strong dependence on solvent polarity and pH. The shake-flask method, recognized as the industry gold standard, provides the most accurate measure of thermodynamic solubility. When coupled with a validated quantitative technique like HPLC-UV, this approach yields the precise, actionable data required by researchers, process chemists, and drug development professionals to effectively utilize this important synthetic intermediate.

References

-

BioCrick. (n.d.). H-D-Asp(OtBu)-OtBu.HCl datasheet. Retrieved from [Link]

-

Takács-Novák, K., et al. (2013). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. European Journal of Pharmaceutical Sciences, 49(3), 339-348. (Note: This reference provides context on temperature effects on pKa, a related physicochemical property). A representative URL for similar academic searches is [Link]

-

BioCrick. (n.d.). Fmoc-Tic-OH | CAS:136030-33-6. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. Retrieved from [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. A representative URL for this journal is [Link]

-

ResearchGate. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method?. Retrieved from [Link]

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Retrieved from [Link]

-

Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. A representative URL for this publisher is [Link]

-

Reverter, M., et al. (2016). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical Sciences, 105(7), 2136-2143. Retrieved from [Link]

-

Wang, Y., et al. (2012). A simple and rapid HPLC/UV method for simultaneous quantification of four constituents in anti-tuberculosis 4-FDC tablets by pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 66, 335-339. (Note: This reference provides an example of derivatization for HPLC-UV analysis). A representative URL for this journal is [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (R)-Di-tert-butyl 2-aminosuccinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is a chiral amino acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, particularly the presence of two bulky tert-butyl ester groups, make it a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, with a focus on its role in modern drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the di-tert-butyl ester of D-aspartic acid. The presence of the tert-butyl esters provides steric protection to the carboxylic acid functionalities, a key feature exploited in multistep synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₄ClNO₄ | [1] |

| Molecular Weight | 281.78 g/mol | [1] |

| CAS Number | 135904-71-1 | [1] |

| IUPAC Name | ditert-butyl (2R)-2-aminobutanedioate;hydrochloride | [2] |

| Synonyms | D-Aspartic acid 1,4-di-tert-butyl ester hydrochloride, H-D-Asp(tBu)-OtBu Hydrochloride | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 150 °C (for the (S)-isomer) | |

| Solubility | Good solubility in polar organic solvents | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process: the protection of the carboxylic acid groups of D-aspartic acid as tert-butyl esters, followed by the formation of the hydrochloride salt.

A common synthetic approach is through a transesterification reaction. This involves reacting D-aspartic acid with a tert-butylating agent, such as tert-butyl acetate, in the presence of a suitable catalyst.[4] The resulting di-tert-butyl ester is then treated with hydrochloric acid to yield the desired hydrochloride salt.[5]

Conceptual Synthesis Workflow

Caption: General synthetic route to the target compound.

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[6][7] In this methodology, the α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the side-chain functional groups are protected by acid-labile groups, such as the tert-butyl esters of the title compound.

The causality behind this choice lies in the differential stability of the protecting groups. The Fmoc group can be selectively removed with a mild base (e.g., piperidine in DMF) without affecting the tert-butyl esters.[6] Conversely, the tert-butyl esters are stable to the basic conditions used for Fmoc deprotection but can be readily cleaved with strong acids, such as trifluoroacetic acid (TFA), typically in the final deprotection step after the peptide sequence is fully assembled.[6]

This orthogonal protection scheme is a self-validating system; the selective removal of one type of protecting group while the other remains intact ensures the integrity of the desired peptide sequence and prevents the formation of unwanted side products.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[8]

-

Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group by treating the resin with a solution of 20% piperidine in DMF. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).[8]

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a hindered base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt and facilitate the activation.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed with agitation.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[8]

-

Repeat Cycle: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups (including the tert-butyl esters) and cleave the peptide from the resin.[6]

Diagram: Role in Fmoc/tBu Solid-Phase Peptide Synthesis

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,4-di-tert-butyl (2R)-2-aminobutanedioate hydrochloride | C12H24ClNO4 | CID 53229893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Critical Role of a Protected Amino Acid in Advanced Peptide Synthesis

An In-Depth Technical Guide to the Characterization of H-D-Asp(OtBu)-OtBu HCl

In the landscape of synthetic peptide chemistry and drug development, the precise assembly of amino acid building blocks is paramount. H-D-Asp(OtBu)-OtBu HCl, the di-tert-butyl ester hydrochloride salt of D-aspartic acid, is a specialized derivative of fundamental importance. Its primary role is to serve as a protected building block in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for therapeutic and research applications.[1]

The strategic placement of two bulky tert-butyl (OtBu) ester groups on both the alpha- and side-chain carboxyl functions is a deliberate choice rooted in extensive field experience. This protection scheme is instrumental in preventing a notorious and often yield-limiting side reaction: aspartimide formation.[2][3] This base-catalyzed intramolecular cyclization can occur during the Fmoc-deprotection step in SPPS, leading to a cascade of impurities that are difficult to separate from the target peptide.[3] By ensuring the integrity of the aspartic acid residue, H-D-Asp(OtBu)-OtBu HCl facilitates higher purity and yield in the synthesis of complex peptides.

Given its foundational role, the unambiguous characterization of this starting material is not merely a quality control checkpoint; it is a prerequisite for reproducible and successful downstream applications. This guide provides a multi-technique, field-proven approach to the comprehensive characterization of H-D-Asp(OtBu)-OtBu HCl, grounded in the principles of scientific integrity and analytical rigor.

Physicochemical Properties: The Foundational Data

Before delving into spectroscopic analysis, a thorough characterization begins with the fundamental physicochemical properties. These data points serve as the first line of identification and are critical for handling, storage, and formulation. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing these properties for each specific lot.[4]

| Property | Value | Source(s) |

| Chemical Name | (R)-Di-tert-butyl 2-aminosuccinate hydrochloride | [5] |

| Synonyms | H-D-Asp(tBu)-OtBu HCl, D-Aspartic acid di-tert-butyl ester HCl | [4][5] |

| Molecular Formula | C₁₂H₂₄ClNO₄ | [1][4] |

| Molecular Weight | 281.78 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid or powder | [1][6][7] |

| Melting Point | 152-155 °C | [1] |

| Storage | 4°C, sealed storage, away from moisture | [8][9] |

| Solubility | Soluble in methanol and DMSO | [7][10] |

The Analytical Workflow: A Self-Validating, Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust characterization strategy relies on the principle of orthogonality, where multiple, independent methods are used to validate the same attributes. This creates a self-validating system that ensures the highest level of confidence in the material's quality. The workflow below illustrates the synergistic relationship between the core analytical techniques employed for H-D-Asp(OtBu)-OtBu HCl.

Caption: Orthogonal Analytical Workflow for H-D-Asp(OtBu)-OtBu HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For H-D-Asp(OtBu)-OtBu HCl, ¹H NMR provides a direct, quantitative fingerprint of the molecule. The causality behind its utility lies in its ability to resolve chemically distinct protons. We expect to see a large singlet corresponding to the 18 protons of the two identical tert-butyl groups, which serves as a clear indicator of successful esterification. The signals for the diastereotopic protons of the CH₂ group and the single proton on the alpha-carbon (CH) will have characteristic multiplicities and chemical shifts, confirming the core amino acid backbone. Purity can also be assessed by comparing the integration of the compound's signals to those of known impurities or a calibrated internal standard.[7][8]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of H-D-Asp(OtBu)-OtBu HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Solvent Choice Rationale: DMSO-d₆ is often preferred as it readily dissolves the hydrochloride salt and its residual water peak does not typically overlap with key analyte signals.

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate all signals and assign them to the corresponding protons in the structure.

Data Presentation: Expected ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration |

| tert-Butyl (2 x C(CH₃)₃) | Singlet | ~1.45 | 18H |

| β-CH₂ | Multiplet | ~2.9 - 3.1 | 2H |

| α-CH | Multiplet | ~4.1 - 4.3 | 1H |

| Amine (NH₃⁺) | Broad Singlet | ~8.5 - 8.8 | 3H |

Note: Shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the molecular weight of the compound. For H-D-Asp(OtBu)-OtBu HCl, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which typically keeps the molecule intact. We expect to observe the molecular ion corresponding to the free amine [M+H]⁺ after the loss of HCl. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, which allows for the unambiguous determination of the elemental formula, providing an extremely high degree of confidence in the compound's identity.[7][11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., 100-500 Da).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For HRMS, compare the measured exact mass to the theoretical exact mass calculated for C₁₂H₂₄NO₄⁺.

Data Presentation: Molecular Ion Verification

| Ion Species | Theoretical Mass (Da) | Observed Mass (Da) |

| [M+H]⁺ (C₁₂H₂₄NO₄⁺) | 246.1699 | Typically within ± 5 ppm for HRMS |

| Molecular Weight (as HCl salt) | 281.78 | N/A (MS observes ions) |

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of synthetic peptides and their building blocks.[12] The technique separates compounds based on their hydrophobicity. For H-D-Asp(OtBu)-OtBu HCl, its moderate polarity allows for excellent retention and separation on a C18 stationary phase. The primary purpose is to quantify the main peak (the active substance) relative to any impurities, such as starting materials from the synthesis or degradation products. A purity level of >99% is often required for GMP applications.[7]

Experimental Protocol: RP-HPLC Purity Analysis

-

System Preparation: Use a well-maintained HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving reproducibility for amine-containing compounds.[12]

-

-

Gradient Elution:

-

Start with a low percentage of Solvent B (e.g., 10%).

-

Run a linear gradient to a high percentage of Solvent B (e.g., 90%) over 20-30 minutes.

-

Hold at high organic content to wash the column, then return to initial conditions and equilibrate.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

-

Detection: Monitor the elution profile at a suitable wavelength, typically 210-220 nm, where the amide and carboxyl groups have some absorbance.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Presentation: Typical Purity Specification

| Analytical Method | Specification | Typical Result |

| RP-HPLC (Area %) | ≥ 99.0% | 99.64%[7] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. While it doesn't provide the detailed structural map of NMR, it serves as an excellent confirmatory tool. For H-D-Asp(OtBu)-OtBu HCl, the spectrum will be dominated by characteristic stretches for the C=O of the tert-butyl esters and the broad signals associated with the primary amine hydrochloride salt. The absence of a strong, broad absorption around 3300-3500 cm⁻¹ (typical for a carboxylic acid O-H) confirms the successful esterification of both acid groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Collect the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine Salt) | Stretch | 3100 - 2800 (broad) |

| C-H (Alkyl) | Stretch | 2980 - 2950 |

| C=O (Ester) | Stretch | ~1735 |

| N-H (Amine Salt) | Bend | ~1600 - 1500 |

| C-O (Ester) | Stretch | ~1250 and ~1150 |

Conclusion

The comprehensive characterization of H-D-Asp(OtBu)-OtBu HCl through a multi-technique workflow is non-negotiable for its effective use in research and drug development. By integrating data from NMR, MS, HPLC, and FTIR, scientists can establish an unambiguous identity, a verifiable purity profile, and a high degree of confidence in this critical raw material. This rigorous analytical foundation is the first and most crucial step in ensuring the successful synthesis of high-quality peptides for any application.

References

-

Aapptec Peptides. H-D-Asp(OtBu)-OtBu HCl [135904-71-1]. [Link]

-

LookChem. L-Aspartic acid 4-tert-butyl ester. [Link]

-

Ruifu Chemical. H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. [Link]

-

ResearchGate. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

National Institutes of Health (NIH). A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses. [Link]

-

National Institutes of Health (NIH). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. [Link]

-

PubChem, National Institutes of Health (NIH). Fmoc-L-Asp(OtBu)-OH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. echemi.com [echemi.com]

- 6. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemscene.com [chemscene.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to (R)-Di-tert-butyl 2-aminosuccinate hydrochloride: From Sourcing to Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-Di-tert-butyl 2-aminosuccinate hydrochloride, a critical chiral building block in modern medicinal chemistry. We will move beyond simple data sheets to explore the practical considerations for sourcing, qualifying, and applying this reagent in a research and development setting. The focus is on ensuring the integrity of your starting material to guarantee the success of subsequent synthetic steps.

Core Compound Analysis: Understanding the Reagent

This compound (CAS No. 135904-71-1) is the hydrochloride salt of the di-tert-butyl ester of D-aspartic acid.[1][2] Its utility in organic synthesis, particularly in the construction of complex pharmaceutical intermediates, stems from its unique structural features. The two tert-butyl ester groups provide robust protection for the carboxylic acid functionalities, preventing their participation in unwanted side reactions under a variety of conditions, especially those used in peptide coupling. The amine group is available for reaction, and the hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.

The stereochemical integrity at the alpha-carbon is paramount. The (R)-configuration is crucial for building molecules with specific three-dimensional architectures required for precise biological interactions.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 135904-71-1 | [1][2] |

| Molecular Formula | C₁₂H₂₄ClNO₄ | [2] |

| Molecular Weight | 281.78 g/mol | [2] |

| IUPAC Name | ditert-butyl (2R)-2-aminobutanedioate;hydrochloride | [2][3] |

| Synonyms | H-D-Asp(OtBu)-OtBu·HCl, D-Aspartic acid 1,4-di-tert-butyl ester hydrochloride | [1] |

| Appearance | Typically a white to off-white solid | N/A |

Supplier Landscape and Qualification Strategy

The axiom "your synthesis is only as good as your starting materials" is particularly true for chiral building blocks. Impurities, especially the opposite enantiomer, can lead to complex separation challenges downstream and compromise the biological activity of the final compound. Therefore, a rigorous supplier qualification process is not merely procedural—it is a critical first step in risk mitigation.

When selecting a supplier, consider factors beyond price, such as lot-to-lot consistency, the comprehensiveness of their Certificate of Analysis (CoA), and their transparency regarding analytical methods.

Table 2: Representative Suppliers of this compound

| Supplier | Purity Specification | Nationality | Source |

|---|---|---|---|

| Alfa Chemistry | 95%+ | United States | [1][2] |

| Alchem Pharmtech, Inc. | 97+% | United States | [1] |

| Aladdin Scientific | 98% | United States | [1] |

| Carbosynth | N/A | United Kingdom | [1] |

| BLDpharm | N/A | N/A | [4] |

| TCI America | 98.0+% | United States |[5] |

Note: This is not an exhaustive list and does not constitute an endorsement. Purity specifications may vary by grade and lot.

Quality Control and In-House Validation: A Self-Validating System

A supplier's CoA provides a baseline, but in-house verification is essential for ensuring the material meets the stringent requirements of drug development. The following protocols form a robust, self-validating system to confirm identity, purity, and stereochemical integrity.

Experimental Protocol 1: Structural Identity via ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Results & Interpretation:

-

Two distinct singlets in the ~1.4-1.5 ppm region, each integrating to 9 protons, corresponding to the two non-equivalent tert-butyl groups.

-

A multiplet corresponding to the alpha-proton (α-H) on the chiral center.

-

A set of two multiplets corresponding to the diastereotopic beta-protons (β-H) of the succinate backbone.

-

A broad singlet for the amine protons (-NH₃⁺), which may exchange with water if present. The absence of significant unexpected signals confirms structural identity.

-

Experimental Protocol 2: Chemical Purity via HPLC/UPLC

-

Objective: To quantify the chemical purity of the compound by separating it from any non-isomeric impurities.

-

Methodology:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-